molecular formula C44H22Br8N4O4 B2465606 Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin CAS No. 125299-79-8

Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin

Cat. No. B2465606
CAS RN: 125299-79-8
M. Wt: 1309.916
InChI Key: HLEAALYDIBPCAV-XXDGMDECSA-N
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Description

Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin (TDHPP) is a porphyrin molecule with four 3,5-dibromo-4-hydroxyphenyl substituents. Porphyrins are a class of organic compounds composed of four pyrrole rings connected by four methine bridges, and TDHPP is a type of porphyrin derivative. TDHPP has been used in a variety of scientific research applications, including as a photosensitizer, a catalyst, and a fluorescent probe.

Scientific Research Applications

Photodynamic Therapy Applications

Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin and related compounds have been extensively studied as photosensitizers in photodynamic therapy. Research indicates their effectiveness in treating tumors due to their strong absorption bands in the red region of the visible spectrum and high efficacy as tumor photosensitizers (Bonnett et al., 1989). Further studies revealed that fluorinated derivatives of tetra(hydroxyphenyl)porphyrins exhibit potent biological activity against cancer cell cultures in vitro and show high localization in cancer tissue, indicating their potential in cancer treatment (Songca, 2001).

Protein Determination

This compound has been used as a probe in the spectrophotometric determination of proteins. The binding characteristics between this compound and proteins were studied, demonstrating its utility in sensitive and selective methods for protein quantification in various samples, including milk (Yan et al., 2008).

Photophysical Properties

The photophysical properties of this compound and its isomers have been explored for potential use in tumor phototherapy. Studies involving fluorescence spectroscopy and photolysis revealed insights into the excited states of these compounds, contributing to the understanding of their photodynamic properties (Bonnett et al., 1988).

Porphyrin Aggregation

Research has also delved into the aggregation properties of hyperporphyrins with hydroxyphenyl substituents. Acidification of such compounds in specific solutions results in the formation of extended aggregates, which is significant for understanding their behavior and potential applications (De Luca et al., 2006).

Selective Toxicity in Cancer Treatment

Studies on the potency and selective toxicity of tetra(hydroxyphenyl)porphyrins, including derivatives of this compound, have shown their effectiveness in killing cancer cells, especially when exposed to red light. This research contributes to the development of targeted cancer therapies (James et al., 1994).

Catalysis and Molecular Interaction

This compound has been involved in studies related to catalysis and interaction with nucleic acids. Its role in oxidative cleavage of alkenes and binding with nucleic acids has been investigated, showing its versatility in chemical reactions and potential analytical applications (Liu et al., 2007), (Wei et al., 2005).

properties

IUPAC Name

2,6-dibromo-4-[10,15,20-tris(3,5-dibromo-4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H22Br8N4O4/c45-21-9-17(10-22(46)41(21)57)37-29-1-2-30(53-29)38(18-11-23(47)42(58)24(48)12-18)32-5-6-34(55-32)40(20-15-27(51)44(60)28(52)16-20)36-8-7-35(56-36)39(33-4-3-31(37)54-33)19-13-25(49)43(59)26(50)14-19/h1-16,53,56-60H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEAALYDIBPCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=C(C(=C6)Br)O)Br)C7=CC(=C(C(=C7)Br)O)Br)C8=CC(=C(C(=C8)Br)O)Br)C=C3)C9=CC(=C(C(=C9)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H22Br8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1309.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin facilitate the detection of trace metals?

A: this compound, often abbreviated as T(DBHP)P, acts as a colorimetric reagent for detecting trace metals like Lead [] and Platinum []. In the presence of specific metals and under optimized conditions, T(DBHP)P forms a colored complex. This complex exhibits maximum absorbance at a specific wavelength, allowing for quantitative analysis using spectrophotometry. The intensity of the color change is directly proportional to the metal concentration, enabling researchers to determine even minute quantities of these metals in various samples.

Q2: What makes T(DBHP)P suitable for detecting nucleic acids?

A: T(DBHP)P exhibits unique interactions with nucleic acids, specifically calf thymus DNA (ctDNA) []. In acidic environments, the interaction between T(DBHP)P and ctDNA leads to a significant enhancement of Resonance Light Scattering (RLS) intensity. This amplified signal, measured at a specific wavelength (449 nm), directly correlates with the concentration of ctDNA. This characteristic makes T(DBHP)P a highly sensitive probe for detecting and quantifying nucleic acids at nanogram levels.

Q3: How does T(DBHP)P interact with proteins, and what are the analytical implications?

A: Research indicates that T(DBHP)P interacts with proteins like Bovine Serum Albumin (BSA) through a combination of electrostatic forces and non-radiation energy transfer [, ]. This interaction leads to fluorescence quenching of the protein, and the extent of quenching is directly related to the protein concentration. This phenomenon has been successfully employed to develop sensitive and selective spectrophotometric methods for protein quantification in various matrices, including food samples [].

Q4: Beyond analytical applications, what other research avenues are being explored with T(DBHP)P?

A: While T(DBHP)P demonstrates significant potential as an analytical reagent, research also focuses on understanding its interaction mechanisms with biomolecules. Studies delve into the thermodynamic parameters of T(DBHP)P binding with proteins [], offering insights into the nature of these interactions. Furthermore, investigations using techniques like synchronous fluorescence spectroscopy help elucidate the impact of T(DBHP)P on protein conformation and its influence on the surrounding microenvironment []. These findings contribute to a broader understanding of T(DBHP)P's behavior in biological systems, potentially paving the way for future applications beyond analytical chemistry.

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